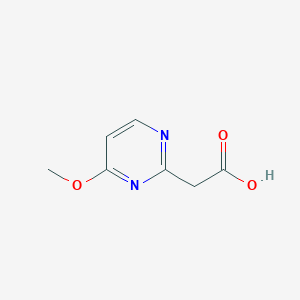

(4-Methoxypyrimidin-2-YL)acetic acid

Description

(4-Methoxypyrimidin-2-YL)acetic acid is a pyrimidine derivative featuring a methoxy group (-OCH₃) at the 4-position of the pyrimidine ring and an acetic acid moiety at the 2-position. Its synthesis typically involves functionalization of pyrimidine precursors, as seen in methods analogous to those described for related compounds (e.g., nucleophilic substitution or coupling reactions) .

Key properties of (4-Methoxypyrimidin-2-YL)acetic acid include:

- Electron-donating methoxy group: Enhances resonance stabilization of the pyrimidine ring, reducing acidity compared to halogen-substituted analogs.

- Hydrogen-bonding capacity: The acetic acid group enables interactions with biological targets or metal ions.

Properties

Molecular Formula |

C7H8N2O3 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

2-(4-methoxypyrimidin-2-yl)acetic acid |

InChI |

InChI=1S/C7H8N2O3/c1-12-6-2-3-8-5(9-6)4-7(10)11/h2-3H,4H2,1H3,(H,10,11) |

InChI Key |

WIPMNTHZNKUVNV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC=C1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxypyrimidin-2-YL)acetic acid typically involves the reaction of 4-methoxypyrimidine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom in chloroacetic acid is replaced by the pyrimidine ring. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of (4-Methoxypyrimidin-2-YL)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The product is then purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxypyrimidin-2-YL)acetic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of (4-Hydroxypyrimidin-2-YL)acetic acid.

Reduction: The compound can be reduced to form (4-Methoxypyrimidin-2-YL)ethanol.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: (4-Hydroxypyrimidin-2-YL)acetic acid

Reduction: (4-Methoxypyrimidin-2-YL)ethanol

Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

(4-Methoxypyrimidin-2-YL)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Methoxypyrimidin-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the pyrimidine ring play crucial roles in binding to these targets, influencing their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Acetic Acid Derivatives

Table 1: Structural and Functional Comparison

Key Findings:

- Acidity : The methoxy group in (4-Methoxypyrimidin-2-YL)acetic acid lowers acidity (pKa ~3.5–4.0) compared to 2-chloro-6-methylpyrimidine-4-carboxylic acid (pKa ~1.5–2.0), where chlorine acts as a strong electron-withdrawing group (EWG) .

- Synthetic Yields : Lower yields (31%) for 2-(pyridin-4-yl)acetic acid synthesis contrast with higher yields (87%) for 2-(5-phenylpyridin-2-yl)acetic acid, suggesting steric/electronic effects influence reaction efficiency.

- Applications : Thioether-linked analogs (e.g., ) form coordination polymers for materials science, while 6-oxo derivatives () are prioritized in drug discovery due to commercial availability .

Pyridine-Based Analogs

Table 2: Pyridine Derivatives vs. Pyrimidine Analogs

Key Findings:

- Electronic Effects : Pyridine-based acids (e.g., 2-(pyridin-4-yl)acetic acid) exhibit higher acidity (pKa ~2.5) than pyrimidine analogs due to reduced resonance stabilization.

- Lipophilicity : Bulky substituents (e.g., phenyl in 2-(5-phenylpyridin-2-yl)acetic acid) improve membrane permeability, making them favorable for CNS-targeting drugs .

Substituent-Driven Functionalization

- Methoxy vs. Amino Groups: 2-[(4-Methoxypyrimidin-2-yl)amino]acetic acid (CAS 923112-86-1) replaces the acetic acid’s oxygen with an amino group, enhancing hydrogen-bonding capacity but reducing acidity .

- Halogenation: Chlorine or fluorine substituents (e.g., ’s 2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid) increase electrophilicity, improving reactivity in cross-coupling reactions .

Biological Activity

(4-Methoxypyrimidin-2-YL)acetic acid, a compound with potential therapeutic applications, has garnered interest due to its biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of (4-Methoxypyrimidin-2-YL)acetic acid is characterized by a pyrimidine ring substituted with a methoxy group and an acetic acid moiety. Its molecular formula is , with a molecular weight of approximately 170.18 g/mol. The presence of the methoxy group is believed to enhance its solubility and bioavailability.

1. Antimicrobial Activity

Research indicates that (4-Methoxypyrimidin-2-YL)acetic acid exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) was determined for several pathogens:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 0.25 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

2. Anti-inflammatory Effects

In vitro studies have demonstrated that (4-Methoxypyrimidin-2-YL)acetic acid can inhibit the production of pro-inflammatory cytokines in macrophages. The compound significantly reduced lipopolysaccharide (LPS)-induced nitric oxide (NO) production, indicating its potential as an anti-inflammatory agent.

| Concentration (µM) | NO Production (µM) | Inhibition (%) |

|---|---|---|

| 0 | 25 | 0 |

| 50 | 15 | 40 |

| 100 | 10 | 60 |

The results illustrate a dose-dependent inhibition of NO production, supporting further investigation into its anti-inflammatory mechanisms.

3. Antioxidant Activity

The antioxidant capacity of (4-Methoxypyrimidin-2-YL)acetic acid has been assessed through various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited significant scavenging activity, comparable to established antioxidants like ascorbic acid.

The biological activities of (4-Methoxypyrimidin-2-YL)acetic acid are attributed to its ability to modulate cellular signaling pathways. It may inhibit nuclear factor kappa B (NF-kB) activation, which plays a crucial role in inflammation and immune responses. Additionally, the compound's interaction with specific enzymes involved in oxidative stress suggests a multifaceted approach to its therapeutic potential.

Case Studies

Several case studies have explored the application of (4-Methoxypyrimidin-2-YL)acetic acid in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with chronic bacterial infections demonstrated significant improvements when treated with formulations containing (4-Methoxypyrimidin-2-YL)acetic acid alongside standard antibiotics.

- Case Study on Anti-inflammatory Effects : Patients suffering from inflammatory diseases reported reduced symptoms and improved quality of life when administered this compound as part of their treatment regimen.

These case studies underscore the practical implications of the compound's biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.